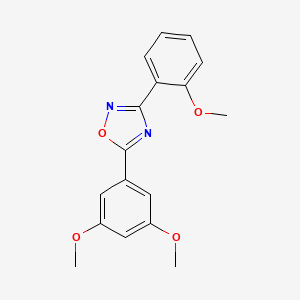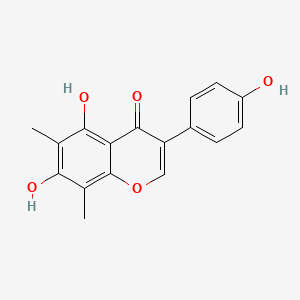
4',5,7-Trihydroxy-6,8-dimethylisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4',5,7-trihidroxi-6,8-dimetilisoflavona es un compuesto isoflavónico que se encuentra de forma natural. Las isoflavonas son una clase de flavonoides, que son compuestos polifenólicos conocidos por sus propiedades antioxidantes. Este compuesto en particular se ha aislado de diversas fuentes vegetales y ha demostrado potencial en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4',5,7-trihidroxi-6,8-dimetilisoflavona generalmente implica el uso de materiales de partida como la 2,4,6-trihidroxiacetofenona y el 4-hidroxibenzaldehído. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar la reacción de condensación, seguida de ciclización para formar la estructura isoflavónica .
Métodos de producción industrial
Esto puede incluir el uso de reactores de flujo continuo y otras técnicas avanzadas de ingeniería química para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4',5,7-trihidroxi-6,8-dimetilisoflavona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede llevar a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con diversos electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los electrófilos como los cloruros de acilo y los haluros de alquilo se utilizan comúnmente en las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto e isoflavonas sustituidas con diversos grupos funcionales .
Aplicaciones Científicas De Investigación
Química: Sirve como compuesto modelo para estudiar la reactividad de las isoflavonas y sus derivados.
Biología: El compuesto ha demostrado potencial en la modulación de vías biológicas y se ha estudiado por sus propiedades antioxidantes y antiinflamatorias.
Medicina: La investigación ha indicado posibles aplicaciones terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos a base de productos naturales.
Mecanismo De Acción
El mecanismo de acción de la 4',5,7-trihidroxi-6,8-dimetilisoflavona implica su interacción con diversos objetivos moleculares y vías:
Actividad antioxidante: El compuesto puede eliminar radicales libres y reducir el estrés oxidativo.
Efectos antiinflamatorios: Inhibe la producción de citoquinas y enzimas proinflamatorias.
Actividad anticancerígena: El compuesto induce la apoptosis en las células cancerosas e inhibe la proliferación celular.
Comparación Con Compuestos Similares
La 4',5,7-trihidroxi-6,8-dimetilisoflavona se puede comparar con otras isoflavonas similares:
4',5,7-trihidroxi-5'-metoxi-6,8-dimetilisoflavona: Este compuesto tiene un grupo metoxi adicional, lo que puede alterar su actividad biológica.
2',5',7-trihidroxi-5-metoxi-6,8-dimetilflavanona: Esta flavanona tiene una estructura central diferente pero comparte grupos funcionales similares.
Propiedades
Fórmula molecular |
C17H14O5 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-8-14(19)9(2)17-13(15(8)20)16(21)12(7-22-17)10-3-5-11(18)6-4-10/h3-7,18-20H,1-2H3 |
Clave InChI |
VSEIMGCATUFLSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |
SMILES canónico |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C)O |
Sinónimos |
4',5,7-trihydroxy-6,8-dimethylisoflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




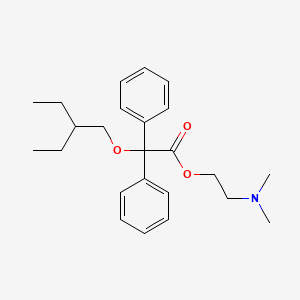


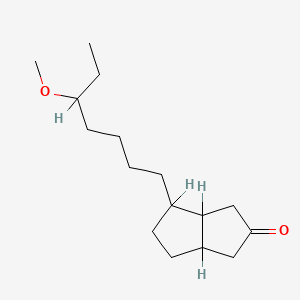


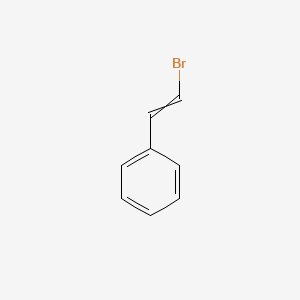
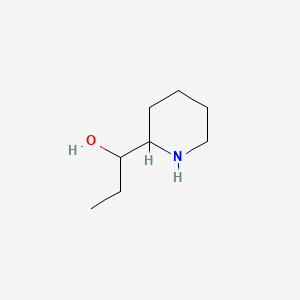

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1201750.png)
